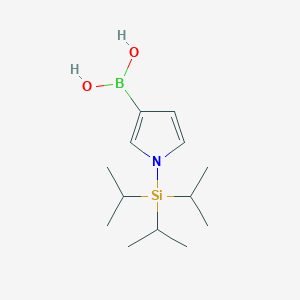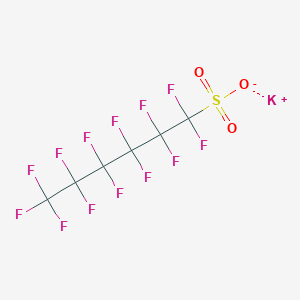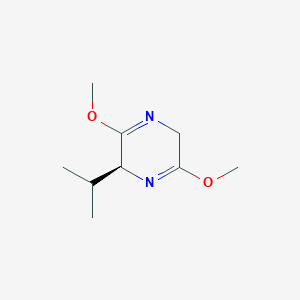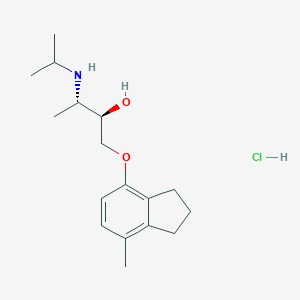
1-(三异丙基甲硅烷基)吡咯-3-硼酸
描述
1-(Triisopropylsilyl)pyrrole-3-boronic acid is a pyrrole derivative and a heterocyclic building block . It has been reported to generate pyrrolic cation radicals during cyclovoltammetric studies, via electroreduction .
Synthesis Analysis
The synthesis of 1-(Triisopropylsilyl)pyrrole-3-boronic acid involves the addition of a solution of n-BuLi in THF to a stirred solution of the precursor compound in anhydrous THF at -78° C. in an N2 atmosphere .Molecular Structure Analysis
The molecular formula of 1-(Triisopropylsilyl)pyrrole-3-boronic acid is C13H26BNO2Si . The average mass is 267.247 Da and the monoisotopic mass is 267.182587 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 337.9±34.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.3±3.0 kJ/mol . The flash point is 158.2±25.7 °C . The index of refraction is 1.477 .科学研究应用
Organic Synthesis and Cross-Coupling Reactions
1-(Triisopropylsilyl)pyrrole-3-boronic acid serves as a versatile building block in organic synthesis. Researchers utilize it for Suzuki-Miyaura cross-coupling reactions, where it couples with aryl or vinyl halides to form C-C bonds. This method enables the creation of complex molecules, such as pharmaceutical intermediates .
Functional Materials and Polymers
The boronic acid moiety in this compound contributes to its reactivity. Scientists explore its use in designing functional materials, including sensors, catalysts, and polymers. For instance, it can be incorporated into polymer matrices for drug delivery systems or responsive materials .
Medicinal Chemistry and Drug Discovery
Researchers investigate 1-(Triisopropylsilyl)pyrrole-3-boronic acid derivatives as potential drug candidates. By modifying its structure, they aim to develop novel therapies for various diseases. The boron atom facilitates interactions with biological targets, making it an attractive scaffold for medicinal chemistry .
Heterocyclic Chemistry
The pyrrole ring in this compound is part of a heterocyclic system. Scientists explore its reactivity in constructing other heterocycles, such as fused pyrroles or pyrrolo[3,4-c]pyrazoles. These compounds often exhibit interesting biological activities and are relevant in drug design .
Materials for Organic Electronics
Due to its π-conjugated system, 1-(Triisopropylsilyl)pyrrole-3-boronic acid can be incorporated into organic electronic devices. Researchers investigate its potential as a semiconductor material for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Its electron-rich nature enhances charge transport properties .
Boronic Acid-Based Sensors
Boronic acids are known for their affinity toward diols and sugars. Scientists exploit this property by immobilizing 1-(Triisopropylsilyl)pyrrole-3-boronic acid on surfaces to create sensors for glucose, catecholamines, or other analytes. These sensors find applications in environmental monitoring, clinical diagnostics, and biotechnology .
安全和危害
属性
IUPAC Name |
[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBVAOMVEMGRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376883 | |
| Record name | {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Triisopropylsilyl)pyrrole-3-boronic acid | |
CAS RN |
138900-55-7 | |
| Record name | {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Tris(isopropylsilyl)-1H-pyrrole-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)





![Thieno[3,2-c]pyridine](/img/structure/B143518.png)



![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)

